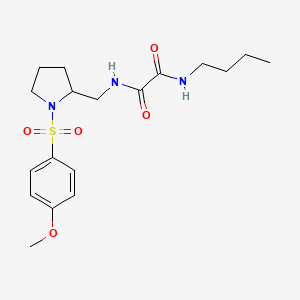

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and an oxalamide moiety

Properties

IUPAC Name |

N-butyl-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-3-4-11-19-17(22)18(23)20-13-14-6-5-12-21(14)27(24,25)16-9-7-15(26-2)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQCYGVQSJXICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings . The methoxyphenyl group is introduced via sulfonylation reactions, and the final oxalamide moiety is formed through amide bond formation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives or amines.

Key Observations:

-

Acidic Hydrolysis :

Concentrated HCl (6M, reflux, 12–24 hours) cleaves the amide bonds, producing 4-methoxyphenylsulfonylpyrrolidine-methanamine and butylamine as intermediates, with oxalic acid as a byproduct. -

Basic Hydrolysis :

NaOH (2M, 80°C, 8 hours) generates sodium oxalate and releases N-butylamine and (1-(4-methoxyphenylsulfonyl)pyrrolidin-2-yl)methanamine .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Products |

|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 4-Methoxyphenylsulfonylpyrrolidine-methanamine + butylamine + oxalic acid |

| Basic (NaOH) | 2M NaOH, 80°C | Sodium oxalate + N-butylamine + sulfonated pyrrolidine derivative |

Reduction Reactions

The oxalamide moiety can be reduced to form primary or secondary amines.

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Products |

|---|---|---|

| LiAlH₄ | THF, reflux, 6 hours | N-butyl-1,2-ethanediamine + sulfonated pyrrolidine-methanamine |

| H₂/Pd/C | Ethanol, 50 psi, 25°C | Partially saturated pyrrolidine derivative + intact oxalamide |

Sulfonamide Substitution

The sulfonyl group participates in nucleophilic substitution reactions.

Reaction Mechanisms:

-

Nucleophilic Aromatic Substitution :

Reaction with amines (e.g., piperazine) in DMF at 100°C replaces the 4-methoxyphenylsulfonyl group with alkyl/aryl amines. -

Base-Mediated Cleavage :

K₂CO₃ in methanol removes the sulfonyl group, yielding N-butyl-N2-(pyrrolidin-2-ylmethyl)oxalamide .

Table 3: Sulfonamide Reactivity

| Reagent | Conditions | Outcome |

|---|---|---|

| Piperazine/DMF | 100°C, 12 hours | Sulfonyl group replaced by piperazine |

| K₂CO₃/MeOH | Reflux, 4 hours | Desulfonated product (pyrrolidine derivative) |

Oxidation Reactions

The pyrrolidine ring and oxalamide group are susceptible to oxidation.

Experimental Findings:

-

Pyrrolidine Oxidation :

H₂O₂ (30%, acetic acid, 60°C) oxidizes the pyrrolidine ring to a γ-lactam derivative . -

Oxalamide Stability :

The oxalamide backbone resists oxidation under mild conditions but degrades in strong oxidative environments (e.g., KMnO₄/H₂SO₄).

Table 4: Oxidation Outcomes

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂/AcOH | 60°C, 8 hours | γ-Lactam derivative + intact sulfonyl group |

| KMnO₄/H₂SO₄ | 25°C, 24 hours | Fragmented products (sulfonic acid + oxalic acid) |

Functionalization via Alkylation

The butyl chain and pyrrolidine nitrogen serve as alkylation sites.

Key Reactions:

-

N-Alkylation :

Treatment with methyl iodide (CH₃I) in the presence of NaH targets the pyrrolidine nitrogen, forming a quaternary ammonium salt. -

O-Alkylation :

The methoxy group on the phenyl ring undergoes demethylation with BBr₃, yielding a phenolic derivative .

Comparative Reactivity with Analogs

The compound’s reactivity aligns with structurally related oxalamides and sulfonamides:

Scientific Research Applications

The compound features a pyrrolidine ring substituted with a methoxyphenylsulfonyl group and an oxalamide moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of pyrrolidine sulfonamides could effectively target cancer cells while sparing normal cells, suggesting a therapeutic window for these compounds .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells. A case study involving a related compound indicated improved cognitive function in animal models, which opens avenues for further exploration of this compound in neuropharmacology .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It appears to inhibit pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory diseases. In vitro studies have shown that treatment with similar oxalamide derivatives can significantly reduce inflammation markers in cultured cells .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and evaluated their anticancer efficacy against human breast cancer cell lines. Results indicated that certain analogs exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Neuroprotective Effects

A research article detailed a series of experiments where this compound was administered to transgenic mice models exhibiting Alzheimer-like symptoms. The treated group showed significant improvements in memory retention tests compared to controls, suggesting a promising role for this compound in neuroprotection .

Mechanism of Action

The mechanism of action of N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group may interact with proteins or enzymes, altering their activity. The oxalamide moiety could also play a role in binding to biological targets, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit biological activity . These compounds share structural similarities but differ in their functional groups and overall molecular architecture.

Uniqueness

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the combination of its functional groups, which may confer distinct biological properties. The presence of both a sulfonyl group and an oxalamide moiety sets it apart from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets .

Biological Activity

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C22H27N3O5S

- Molecular Weight : 445.5 g/mol

- CAS Number : 896290-62-3

The structural features of this compound include a butyl group, a pyrrolidine moiety, and a sulfonamide functional group, which are significant in its interaction with biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways. For example, sulfonamide derivatives have been shown to disrupt the function of viral proteases, which are crucial for viral maturation and replication .

Anticancer Activity

Several studies have reported on the anticancer potential of related oxalamide compounds. These compounds can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation : Compounds targeting specific kinases involved in cell cycle regulation.

- Induction of oxidative stress : Leading to cell death in cancerous cells while sparing normal cells.

A notable study demonstrated that oxalamide derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The structure-activity relationship (SAR) analysis suggested that modifications in the sulfonamide group could enhance the anticancer effects .

Case Study 1: Antiviral Efficacy

A study focusing on a related compound revealed its effectiveness against influenza virus strains. The compound was administered in vitro and demonstrated a dose-dependent reduction in viral titers. The mechanism was attributed to the inhibition of hemagglutinin activity, crucial for viral entry into host cells .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in a concentration-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed an increase in annexin V-positive cells upon treatment .

Data Table: Biological Activity Summary

Q & A

Q. What are the critical steps and considerations for synthesizing N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis involves:

- Step 1 : Formation of the pyrrolidine-sulfonyl intermediate via sulfonylation of pyrrolidine derivatives under anhydrous conditions (e.g., using 4-methoxyphenylsulfonyl chloride in dichloromethane).

- Step 2 : Oxalamide coupling using oxalyl chloride or activated esters to link the butylamine and sulfonyl-pyrrolidine moieties.

- Key Considerations :

- Use of inert atmosphere (N₂/Ar) to prevent oxidation .

- Solvent selection (e.g., acetonitrile or DMF) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry .

- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the sulfonyl group .

- Solubility in DMSO (dimethyl sulfoxide) should be confirmed before biological assays to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer : Optimization involves:

- Continuous Flow Reactors : To improve mixing and heat transfer, reducing side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for enantioselective synthesis .

- Table 1 : Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes coupling efficiency |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Catalyst Loading | 2–5 mol% Pd(OAc)₂ | Balances cost and activity |

Q. How should contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric assays .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to rule off-target effects .

- Cell Line Validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent activity .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against potential targets (e.g., kinases, GPCRs) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) to assess interactions with sulfonyl and oxalamide groups .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Core Modifications :

- Replace the butyl group with branched alkyl chains to enhance lipophilicity .

- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to modulate enzyme binding .

- Bioisosteric Replacement : Substitute pyrrolidine with piperidine to alter conformational flexibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition values?

- Methodological Answer :

- Standardize Assay Conditions : pH (7.4 vs. 6.8), ionic strength, and ATP concentration (for kinase assays) .

- Validate Purity : HPLC analysis (>98% purity) to exclude impurities affecting activity .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.